2-(2-(3-Bromothiophen-2-yl)thiazol-4-yl)acetic acid
Description
Properties
IUPAC Name |
2-[2-(3-bromothiophen-2-yl)-1,3-thiazol-4-yl]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrNO2S2/c10-6-1-2-14-8(6)9-11-5(4-15-9)3-7(12)13/h1-2,4H,3H2,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPAUDDNBDDMLCA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1Br)C2=NC(=CS2)CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrNO2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Bromination Strategies for Thiophene Derivatives
Directed Bromination of Thiophene-2-Acetic Acid
The 3-bromo substitution on the thiophene ring is achieved through electrophilic aromatic bromination. Thiophene-2-acetic acid undergoes bromination using bromine ($$Br_2$$) in acetic acid at 25–30°C, yielding 3-bromothiophene-2-acetic acid with 65–72% efficiency. The acetic acid moiety acts as a weakly deactivating group, directing electrophilic attack to the meta position (C3). Alternative brominating agents like $$N$$-bromosuccinimide (NBS) in dimethylformamide (DMF) at 50°C improve regioselectivity, achieving 78% yield with minimal di-brominated byproducts.
Table 1: Bromination Conditions and Outcomes
| Brominating Agent | Solvent | Temperature (°C) | Yield (%) | Byproducts |
|---|---|---|---|---|
| $$Br_2$$ | Acetic acid | 25 | 65 | 2,5-dibromothiophene |
| NBS | DMF | 50 | 78 | <5% dibrominated |
| $$Br_2$$/FeCl₃ | Dichloromethane | 0 | 70 | 3,4-dibromothiophene |
Purification of Brominated Intermediates
Crude 3-bromothiophene-2-acetic acid is purified via recrystallization from ethanol/water (3:1 v/v), yielding colorless crystals with >99% purity (HPLC). Industrial-scale processes employ continuous extraction with ethyl acetate and distillation under reduced pressure (50 mbar, 80°C).
Thiazole Ring Formation via Cyclocondensation
Hantzsch Thiazole Synthesis
The thiazole ring is constructed via cyclocondensation of 3-bromothiophene-2-acetyl chloride with thiourea. Key steps include:
- Acylation : 3-Bromothiophene-2-acetic acid is treated with thionyl chloride ($$SOCl_2$$) to form the acyl chloride.
- Cyclization : The acyl chloride reacts with thiourea in anhydrous tetrahydrofuran (THF) at 60°C for 12 hours, producing 2-(3-bromothiophen-2-yl)thiazol-4-yl acetate.
- Hydrolysis : The acetate ester is saponified using 2 M NaOH in methanol/water (1:1), yielding the target carboxylic acid (82% overall yield).
Table 2: Cyclocondensation Optimization
| Thioamide | Solvent | Catalyst | Time (h) | Yield (%) |
|---|---|---|---|---|
| Thiourea | THF | None | 12 | 75 |
| $$N$$-Methylthiourea | DMF | K₂CO₃ | 8 | 68 |
| Thioacetamide | Ethanol | HCl | 24 | 60 |
Alternative Synthetic Routes
Palladium-Catalyzed Cross-Coupling
Suzuki-Miyaura coupling between 3-bromothiophene-2-boronic acid and 4-bromothiazole-2-acetic acid ester enables modular synthesis. Using $$Pd(PPh3)4$$ (5 mol%) and $$K2CO3$$ in toluene/water (3:1), the reaction proceeds at 90°C for 8 hours, achieving 70% yield.
Solid-Phase Synthesis
Immobilized thiourea resins enable iterative synthesis with automated purification. After coupling 3-bromothiophene-2-acetyl chloride to the resin, cyclization with gaseous $$H_2S$$ generates the thiazole ring. Cleavage with trifluoroacetic acid yields the target compound (65% yield, >95% purity).
Industrial-Scale Production
Continuous Flow Reactors
A three-stage continuous system integrates bromination, cyclocondensation, and hydrolysis:
- Bromination: $$Br_2$$ and thiophene-2-acetic acid in acetic acid (residence time: 20 min).
- Cyclocondensation: Thiourea in THF at 60°C (residence time: 30 min).
- Hydrolysis: NaOH in methanol/water (residence time: 15 min).
This system achieves 85% overall yield with a throughput of 5 kg/hour.
Challenges and Mitigation Strategies
Regioselectivity in Bromination
Competing bromination at C4 is suppressed using NBS in DMF, which favors C3 substitution due to reduced electrophilicity. Computational studies (DFT) show the acetic acid group’s electron-withdrawing effect increases the activation barrier for C4 bromination by 12 kcal/mol.
Thiazole Ring Oxidation
The thiazole sulfur is susceptible to oxidation during hydrolysis. Adding ascorbic acid (1 mol%) as a radical scavenger prevents sulfoxide formation.
Chemical Reactions Analysis
Carboxylic Acid Functionalization
The acetic acid moiety participates in typical carboxylic acid reactions:
Esterification
Reaction with alcohols under acidic or coupling conditions yields esters.
| Reagent/Conditions | Product | Yield | Reference |
|---|---|---|---|
| Methanol, H₂SO₄ (cat.), reflux | Methyl 2-(2-(3-bromothiophen-2-yl)thiazol-4-yl)acetate | 78% | |
| Ethanol, DCC, DMAP | Ethyl ester derivative | 85% |
This reaction preserves the heterocyclic framework while modifying solubility and reactivity for downstream applications.
Amidation
Coupling with amines forms amide derivatives, often used in medicinal chemistry.
| Amine | Coupling Agent | Product | Yield |
|---|---|---|---|
| Benzylamine | EDC/HOBt | N-Benzylamide | 72% |
| Aniline | DCC | N-Phenylamide | 68% |
Bromothiophene Reactivity
The 3-bromothiophene group enables cross-coupling and substitution reactions.
Suzuki-Miyaura Coupling
Palladium-catalyzed coupling with boronic acids replaces bromine with aryl/heteroaryl groups.
| Boronic Acid | Catalyst/Base | Product | Yield |
|---|---|---|---|
| Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | 2-(2-(3-Phenylthiophen-2-yl)thiazol-4-yl)acetic acid | 65% |
| Pyridin-3-ylboronic acid | PdCl₂(dppf), K₃PO₄ | Pyridyl-substituted derivative | 58% |
Nucleophilic Aromatic Substitution
Bromine displacement by nucleophiles under basic conditions:
| Nucleophile | Conditions | Product | Yield |
|---|---|---|---|
| Sodium methoxide | DMF, 80°C | 3-Methoxythiophene derivative | 52% |
| Piperidine | THF, reflux | 3-Piperidinothiophene analog | 60% |
Thiazole Ring Modifications
The thiazole core participates in cycloadditions and electrophilic substitutions.
Cycloaddition Reactions
Reaction with acetylenedicarboxylate forms pyridine-fused systems:
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| DMAD (Dimethyl acetylenedicarboxylate) | Toluene, reflux | Pyrido[2,3-d]thiazole derivative | 45% |
Electrophilic Substitution
Nitration or halogenation occurs at the thiazole’s C5 position:
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| HNO₃/H₂SO₄ | 0°C → rt | 5-Nitro-thiazole analog | 38% |
| NBS (N-Bromosuccinimide) | CCl₄, AIBN | 5-Bromo-thiazole derivative | 41% |
Decarboxylation
Thermal or acidic conditions remove CO₂ from the acetic acid group:
| Conditions | Product | Yield |
|---|---|---|
| H₂SO₄, 120°C | 2-(3-Bromothiophen-2-yl)-4-methylthiazole | 90% |
| Pyridine, Cu powder, 200°C | Decarboxylated thiazole | 88% |
Biological Conjugation
The carboxylic acid group facilitates bioconjugation for drug delivery:
| Target | Conjugation Method | Application |
|---|---|---|
| Bovine serum albumin (BSA) | EDC/NHS coupling | Antibody-drug conjugates |
| PEG-NH₂ | Carbodiimide chemistry | Solubility enhancement |
Key Reaction Mechanisms
-
Suzuki Coupling : Oxidative addition of Pd(0) to the C–Br bond, transmetallation with boronic acid, and reductive elimination.
-
Decarboxylation : Protonation of the carboxylate followed by CO₂ elimination via a six-membered transition state .
Stability Considerations
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds containing thiazole and thiophene moieties exhibit significant antimicrobial properties. The synthesis of derivatives related to 2-(2-(3-Bromothiophen-2-yl)thiazol-4-yl)acetic acid has been explored for their effectiveness against various bacterial and fungal strains. For instance, studies have shown promising antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as fungi, using methods such as the turbidimetric method for evaluation .
Case Study:
A study synthesized several thiazole derivatives and evaluated their antimicrobial efficacy. Compounds similar to this compound demonstrated notable inhibition against Staphylococcus aureus and Escherichia coli, indicating potential for development into new antimicrobial agents .
Anticancer Activity
The compound's derivatives have also been investigated for their anticancer properties. In vitro studies have shown that these compounds can inhibit the growth of various cancer cell lines, including estrogen receptor-positive breast cancer cells (MCF7). The mechanism of action often involves interference with cellular pathways critical for cancer cell proliferation.
Case Study:
In a recent study, derivatives of thiazole were evaluated for their anticancer activity using the Sulforhodamine B assay. The results indicated that certain derivatives exhibited significant cytotoxic effects on MCF7 cells, suggesting that this compound could be a lead compound in developing new anticancer therapies .
Molecular Docking Studies
Molecular docking studies have been employed to understand the binding interactions of this compound with target proteins involved in microbial resistance and cancer progression. These computational studies help elucidate how structural modifications can enhance biological activity.
Key Findings from Molecular Docking:
- Binding Affinity : The compound shows favorable binding affinities to active sites of enzymes critical for bacterial survival and cancer cell metabolism.
- Structure Activity Relationship (SAR) : Variations in substituents on the thiazole ring can significantly impact the biological efficacy of the compound, guiding future synthetic efforts .
Potential Therapeutic Applications
Given its promising biological activities, this compound holds potential therapeutic applications in:
- Developing new antibiotics to combat resistant bacterial strains.
- Formulating novel anticancer agents targeting specific pathways in tumor cells.
Mechanism of Action
The mechanism of action of 2-(2-(3-Bromothiophen-2-yl)thiazol-4-yl)acetic acid depends on its specific application. In medicinal chemistry, the compound may exert its effects by interacting with specific molecular targets, such as enzymes or receptors, leading to inhibition or activation of biological pathways. The thiazole and thiophene rings can interact with biological macromolecules through various non-covalent interactions, including hydrogen bonding, π-π stacking, and hydrophobic interactions .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Analogues
The following table compares 2-(2-(3-Bromothiophen-2-yl)thiazol-4-yl)acetic acid with derivatives differing in substituent type, position, or scaffold:
Substituent Effects on Properties
- Halogen Position : Bromine at thiophene position 3 (target) vs. 4 () may alter electronic effects and steric interactions, influencing binding affinity.
- Electron-Withdrawing Groups : Trifluoromethyl () enhances AMPK activation efficacy compared to halogens.
- Amino vs. Direct Phenyl Linkage: Amino-substituted derivatives () show improved solubility and bioactivity over direct phenyl-linked analogues.
Biological Activity
2-(2-(3-Bromothiophen-2-yl)thiazol-4-yl)acetic acid, with the chemical formula CHBrNOS, is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological evaluations, and relevant research findings.
The compound has a molecular weight of 304.19 g/mol and is characterized by its unique structure which includes a bromothiophene moiety and a thiazole ring. Below is a summary of its chemical properties:
| Property | Value |
|---|---|
| Chemical Formula | CHBrNOS |
| Molecular Weight | 304.19 g/mol |
| IUPAC Name | 2-[2-(3-bromothiophen-2-yl)-1,3-thiazol-4-yl]acetic acid |
| PubChem CID | 115380728 |
| Appearance | Powder |
Antitumor Activity
Research indicates that compounds with similar structures exhibit antitumor properties. For instance, the synthesis of various derivatives of flavone acetic acid has shown cytotoxic effects against human tumor cell lines. Although direct cytotoxicity was low for some derivatives, they significantly enhanced the lytic properties of macrophages and monocytes, indicating potential indirect antitumor effects .
Anti-inflammatory Effects
Compounds that incorporate thiazole and thiophene rings are often investigated for anti-inflammatory activity. Studies have shown that thiazole derivatives can inhibit pro-inflammatory cytokines, which suggests that this compound may also possess similar properties. The specific mechanisms remain to be fully elucidated but are thought to involve modulation of inflammatory pathways .
The biological activity of this compound may be attributed to its ability to interact with specific cellular targets. For example, similar thiazole-containing compounds have been reported to inhibit certain enzyme activities related to inflammation and cancer progression. This interaction often involves binding to receptors or enzymes critical for cellular signaling pathways .
Case Studies
- Study on Antitumor Effects : A study evaluated the cytotoxicity of various thiazole derivatives against different cancer cell lines, revealing that some compounds significantly inhibited cell proliferation (IC50 values indicating potency). While specific data on the bromothiophenyl derivative is limited, the structural similarities suggest potential efficacy in similar assays .
- Anti-inflammatory Research : In another study focusing on thiazole derivatives, compounds were tested for their ability to reduce inflammation in vitro and in vivo models. Results indicated a reduction in cytokine levels, supporting the hypothesis that these compounds can modulate inflammatory responses effectively .
Q & A
Q. Challenges :
- Regioselectivity : Ensuring correct substitution on the thiazole ring (e.g., avoiding isomer formation) .
- Purification : Removing byproducts from multi-step reactions, often requiring column chromatography or recrystallization .
How does the 3-bromothiophene substituent influence the compound’s physicochemical properties?
- Electron-Withdrawing Effects : The bromine atom enhances electrophilicity, improving reactivity in cross-coupling reactions .
- Lipophilicity : Bromine increases logP, potentially enhancing membrane permeability (measured via HPLC in related thiazoles) .
- Steric Effects : The thiophene ring’s planarity may facilitate π-π stacking with biological targets .
Q. Data Comparison :
| Compound | logP | Solubility (mg/mL) |
|---|---|---|
| 2-(3-Bromothiophen-2-yl)... | 2.8 | 0.15 (DMSO) |
| Analog (Cl substituent) | 2.3 | 0.22 (DMSO) |
Advanced Research Questions
How can researchers resolve contradictions in reported biological activities of thiazole derivatives?
Q. Methodological Strategies :
- Dose-Response Studies : Validate activity thresholds using standardized assays (e.g., MIC for antimicrobial activity) .
- Structural Confirmation : Use NMR and HRMS to rule out impurities or isomerization .
- Target-Specific Assays : Employ enzyme inhibition assays (e.g., AMPK activation) to isolate mechanisms .
Case Study : Discrepancies in AMPK activation may arise from varying cell lines (HEK293 vs. HepG2). Normalize data using positive controls like AICAR .
What advanced techniques elucidate the compound’s interaction with metabolic targets like AMPK?
- Molecular Docking : Use AutoDock Vina to model binding poses with AMPK’s γ-subunit (PDB: 4CFH). Key interactions include hydrogen bonding with the acetic acid group .
- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) and stoichiometry .
- Metabolic Profiling : LC-MS-based metabolomics to track downstream effects on glycolysis/TCA cycle in treated cells .
Example Finding : The acetic acid moiety forms a salt bridge with Arg531 in AMPK, critical for activation .
How do structural modifications enhance in vivo stability without compromising bioactivity?
Q. Approaches :
- Prodrug Design : Esterify the acetic acid group to improve oral bioavailability (e.g., ethyl ester prodrugs hydrolyzed in serum) .
- Halogen Substitution : Replace bromine with fluorine to reduce metabolic oxidation (CYP450 resistance) .
- PEGylation : Attach polyethylene glycol to the thiazole nitrogen to prolong half-life .
Q. Data :
| Modification | Half-Life (h) | Bioactivity (IC50, μM) |
|---|---|---|
| Parent Compound | 1.2 | 5.3 |
| Ethyl Ester Prodrug | 3.8 | 6.1 |
Methodological Notes
- Synthesis Optimization : Use Design of Experiments (DoE) to optimize reaction parameters (e.g., temperature, catalyst loading) .
- Analytical Validation : Cross-validate purity assessments via HPLC (≥95%) and elemental analysis .
- Ethical Compliance : Adhere to OECD guidelines for in vitro/in vivo studies, particularly for metabolic and toxicity profiling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
